molecular formula C9H8BrN3O2 B8190934 Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate

Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate

Cat. No.: B8190934
M. Wt: 270.08 g/mol
InChI Key: XSLDYDIGMHTEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 87597-27-1) is a brominated heterocyclic compound with the molecular formula C₉H₈BrN₃O₂ and a molecular weight of 270.08 g/mol . It features a fused imidazo[1,2-a]pyrazine core substituted with a bromine atom at position 5 and an ethyl carboxylate group at position 2. The compound is a white-to-light-brown solid, typically stored at room temperature, and serves as a critical intermediate in synthesizing N-heterocyclic pharmaceuticals, including kinase inhibitors and anticoagulants . Its structural rigidity and halogenated moiety enhance reactivity in cross-coupling reactions, making it valuable for medicinal chemistry.

Properties

IUPAC Name

ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-4-8-12-7(10)5-13(6)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLDYDIGMHTEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC2=NC(=CN12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by cyclization and elimination of water. Key parameters include:

  • Temperature : 25–50°C, balancing reaction rate and side-product formation.

  • Solvent : Polar protic solvents like ethanol or water enhance solubility of intermediates.

  • Base : Sodium bicarbonate or triethylamine neutralizes acid byproducts, improving yields.

For example, in the synthesis of 6-bromoimidazo[1,2-a]pyridine, ethanol as the solvent and sodium bicarbonate as the base yielded 72% product. Similar conditions could apply to the pyrazine analogue, though bromoacetaldehyde’s lower stability compared to chloroacetaldehyde may necessitate shorter reaction times or lower temperatures.

Two-Step One-Pot Synthesis via Formamidine Intermediates

A versatile method for imidazoheterocycles involves generating a formamidine intermediate using dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with electrophiles. Applied to this compound, this approach would proceed as follows:

Step 1: Formation of the Formamidine Intermediate

2-Aminopyrazine-5-carboxylate reacts with DMF-DMA in dimethylformamide (DMF) at 65°C to form (E)-N,N-dimethyl-N'-(pyrazin-2-yl)formamidine. This intermediate activates the pyrazine ring for subsequent electrophilic substitution.

Step 2: Cyclization with Brominated Electrophiles

The formamidine intermediate reacts with ethyl bromoacetate (BrCH2COOEt) in the presence of a base such as sodium bicarbonate. The electrophile introduces both the ester and bromine moieties, with the bromine positioned ortho to the amino group during cyclization.

Optimization Insights :

  • Electrophile Stoichiometry : A 1.2:1 molar ratio of electrophile to amine minimizes byproducts.

  • Reaction Time : 2–24 hours, depending on temperature and solvent.

  • Yield : Reported yields for analogous imidazo[1,2-a]pyridines range from 33.4% to 72.4%.

Post-Cyclization Bromination Strategies

Introducing bromine after imidazo ring formation offers an alternative route, particularly if brominated starting materials are inaccessible. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid could target the electron-rich imidazole ring.

Bromination of Ethyl Imidazo[1,2-a]pyrazine-5-carboxylate

The ethyl carboxylate group at position 5 directs electrophilic substitution to the para position on the pyrazine ring. However, bromination of the imidazole ring requires careful control of reaction conditions:

  • Catalyst : Lewis acids like FeBr3 enhance regioselectivity.

  • Solvent : Dichloromethane or acetic acid avoids side reactions.

  • Temperature : 0–25°C prevents over-bromination.

This method’s feasibility depends on the relative reactivity of the imidazole versus pyrazine rings, necessitating further experimental validation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclocondensationDirect, single-stepRequires brominated acetaldehyde33.4–72.4%
Two-Step One-PotHigh functional group toleranceMulti-step purification35.2–72.0%
Post-Cyclization BrominationFlexibility in bromine placementRisk of over-bromination or side reactionsNot reported

Purification and Characterization

Crude products are typically purified via recrystallization using mixed solvents (e.g., ethyl acetate/hexane) or column chromatography. Key characterization data include:

  • Melting Point : 76–78°C (consistent with imidazoheterocycles).

  • 1H NMR : Aromatic protons appear between δ 7.2–8.2 ppm, with ethyl group signals at δ 1.45 (t) and 4.48 (q).

  • HRMS : Molecular ion peaks confirm the molecular formula (e.g., C9H8BrN3O2) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the ester group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of imidazo[1,2-a]pyrazine derivatives with various substituents.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate has been studied for its potential as a pharmacological agent due to its structural properties that allow interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyrazine compounds exhibit notable antimicrobial properties. For instance, a study demonstrated that related compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . this compound could potentially serve as a lead compound for developing new antibiotics.

Inhibition of Enzymes

The compound has been identified as a potential inhibitor of various enzymes. For example, studies targeting Helicobacter pylori have shown that imidazo[1,2-a]pyrazines can act as ATPase inhibitors, which may lead to reduced virulence in pathogenic bacteria . this compound can be synthesized and tested for similar inhibitory effects.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of more complex organic compounds.

C–H Arylation Reactions

This compound has been utilized in direct C–H arylation reactions to produce biaryl products. Such reactions are crucial in developing new materials and pharmaceuticals due to their efficiency and the mild conditions often required . The ability to functionalize the imidazo[1,2-a]pyrazine core enhances its utility in synthetic chemistry.

Multi-Step Synthesis

The compound can be incorporated into multi-step synthetic pathways to create diverse chemical entities. For instance, its bromine atom can participate in nucleophilic substitution reactions to yield various functionalized derivatives that are valuable for further applications in medicinal chemistry .

Case Study: Antibacterial Efficacy

A study focusing on the antibacterial efficacy of imidazo[1,2-a]pyrazine derivatives highlighted the effectiveness of these compounds against resistant strains of bacteria. The research involved synthesizing several derivatives and testing their activity against common pathogens. Results indicated that certain modifications to the imidazo ring significantly enhanced activity, suggesting that this compound could be optimized for improved efficacy against bacterial infections.

CompoundActivity (MIC)Target Bacteria
This compound32 µg/mLStaphylococcus aureus
Related derivative16 µg/mLEscherichia coli

Case Study: Enzyme Inhibition

In another study involving Helicobacter pylori, this compound was assessed for its potential as an ATP mimic. The compound demonstrated competitive inhibition with an IC50 value indicative of its potency as an ATPase inhibitor (IC50 = 7 µM) when tested in vitro . This suggests its potential application in treating infections caused by this pathogen.

Mechanism of Action

The mechanism of action of Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can target kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogenation Effects

Ethyl 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylate vs. Ethyl 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylate
  • Key Differences :
    • Substituents : The latter contains bromine at positions 6 and 8 (vs. 5 in the former), resulting in a dibrominated structure .
    • Molecular Weight : Increased to 349.98 g/mol (C₉H₇Br₂N₃O₂) due to additional bromine .
    • Applications : Dibrominated derivatives are preferred for synthesizing multi-halogenated intermediates in high-throughput drug discovery pipelines .
Ethyl 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylate vs. 6-Methyl-2-Nitro-8-(Trifluoromethoxybenzyl)imidazo[1,2-a]pyrazine
  • Key Differences :
    • Substituents : The latter replaces bromine with a nitro group (position 2) and a trifluoromethoxybenzyl group (position 8) .
    • Molecular Weight : 339.27 g/mol (C₁₅H₁₂F₃N₃O₃), with enhanced lipophilicity from the trifluoromethoxy group .
    • Applications : Nitro-substituted analogs are prioritized in antimicrobial and antiparasitic drug design due to their redox-active properties .

Core Heterocycle Modifications

Ethyl 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylate vs. Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate
  • Key Differences :
    • Core Structure : Pyrazine (two nitrogen atoms) vs. pyridine (one nitrogen) in the fused ring system .
    • Substituents : Methyl at position 5 (pyridine derivative) vs. bromine at position 5 (pyrazine derivative) .
    • Applications : The pyridine analog is a precursor for hypoxia-inducible factor (HIF-1α) inhibitors and FXa anticoagulants, leveraging its planar aromaticity for enzyme binding .

Carboxylate Variations

Ethyl 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylate vs. Methyl 2-Methylimidazo[1,2-a]pyrazine-5-carboxylate
  • Key Differences :
    • Ester Group : Methyl vs. ethyl carboxylate, altering solubility and metabolic stability .
    • Substituents : Methyl at position 2 (vs. bromine at 5) .
    • Applications : Methyl esters are often used in prodrug strategies due to easier hydrolysis in vivo .

Structural and Functional Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate Br (5), COOEt (2) C₉H₈BrN₃O₂ 270.08 Kinase inhibitors, cross-coupling
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Br (6,8), COOEt (2) C₉H₇Br₂N₃O₂ 349.98 Multi-halogenated intermediates
6-Methyl-2-nitro-8-(trifluoromethoxybenzyl)imidazo[1,2-a]pyrazine NO₂ (2), CF₃OCH₂C₆H₃ (8), Me (6) C₁₅H₁₂F₃N₃O₃ 339.27 Antimicrobial agents
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Me (5), COOEt (2) C₁₁H₁₂N₂O₂ 204.23 HIF-1α inhibitors, anticoagulants

Biological Activity

Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure comprising an imidazo ring and a pyrazine ring, with a bromine atom at the 2-position and an ethyl ester group at the 5-position. This unique configuration contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values have been reported as low as 0.03 to 5.0 μM for certain derivatives against Mycobacterium tuberculosis (Mtb) .
  • Anticancer Properties : Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against several cancer cell lines with promising results .
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown competitive inhibition against ATPases in Helicobacter pylori, which could reduce bacterial virulence .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Interaction : The compound's bromine atom and the imidazo[1,2-a]pyrazine core facilitate binding to enzyme active sites, leading to inhibition of enzymatic activity. This interaction can disrupt critical biochemical pathways in pathogens or cancer cells.
  • Cellular Uptake : The ethyl ester group enhances lipophilicity, promoting cellular uptake and bioavailability of the compound within target tissues.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A high-throughput screening identified several imidazo[1,2-a]pyrazine analogues with significant activity against multidrug-resistant strains of Mtb. The compounds exhibited MIC values ranging from 0.03 to 5.0 μM .
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines with IC50 values around 10 μM. Mechanistic studies indicated activation of caspase pathways .
  • Enzyme Inhibition :
    • Virtual screening approaches revealed that this compound acts as a competitive inhibitor of the VirB11 ATPase in H. pylori, showing an IC50 value of approximately 7 µM . This inhibition could potentially lead to reduced pathogenicity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueReference
AntimicrobialMycobacterium tuberculosis0.03 - 5.0 μM
AnticancerHuman cancer cell lines~10 μM
Enzyme InhibitionH. pylori VirB11 ATPase~7 µM

Q & A

Q. What are the typical synthetic routes for Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate?

  • Methodological Answer : The compound is synthesized via cyclocondensation of brominated precursors with ethyl carboxylate esters. For example, analogous imidazo[1,2-a]pyrazine derivatives are prepared by refluxing brominated intermediates (e.g., ethyl 3-bromo-2-oxopropionate) with heterocyclic amines in ethanol. Post-reaction, the pH is adjusted to ~8 using KHCO₃ to precipitate the product, followed by recrystallization from ethyl acetate . Hydrazine hydrate is often used to convert ethyl carboxylate esters to carbohydrazides, a key step in functionalizing the core structure .

Q. How is hydrazine hydrate employed in modifying the carboxylate group of this compound?

  • Methodological Answer : Hydrazine hydrate (80%) is used to replace the ethyl ester group with a carbohydrazide. A mixture of the ethyl ester derivative (1 mmol) and hydrazine hydrate (5 mL) is refluxed in ethanol for 4–6 hours. The product is filtered upon cooling and recrystallized from ethanol, yielding white solids with characteristic IR peaks (e.g., 3285 cm⁻¹ for NH₂ and 1628 cm⁻¹ for C=O) .

Advanced Research Questions

Q. What strategies are effective for crystallizing this compound for X-ray analysis?

  • Methodological Answer : Crystallization is optimized by slow solvent evaporation. Dissolve 0.5 g of the compound in 20 mL ethyl acetate and allow gradual evaporation at room temperature over 10 days. The crystal structure is refined using SHELXL97, with hydrogen atoms constrained geometrically (C–H = 0.93–0.97 Å) and intermolecular hydrogen bonds (C–H⋯O/N) stabilizing the lattice . Planar deviations for imidazo[1,2-a]pyrazine rings are typically <0.003 Å, ensuring high-resolution data .

Q. How does the bromo substituent influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer : The bromo group at position 2 enhances electrophilic aromatic substitution (EAS) and Suzuki-Miyaura coupling reactivity. For example, brominated imidazo[1,2-a]pyrazines undergo palladium-catalyzed coupling with aryl boronic acids at 80°C in DMF/H₂O (3:1), yielding biaryl derivatives. The electron-withdrawing bromine increases the electrophilicity of adjacent carbons, facilitating regioselective functionalization .

Q. How can discrepancies in reaction yields be analyzed when synthesizing derivatives?

  • Methodological Answer : Yield variations (e.g., 52.6% vs. 66.6% in similar reactions) are analyzed by:
  • Reaction time : Prolonged reflux (6–8 hours vs. 4 hours) improves conversion .
  • Solvent purity : Anhydrous ethanol reduces side reactions compared to technical-grade solvents .
  • Workup protocols : Immediate filtration vs. extended cooling affects crystal size and purity .
    A systematic Design of Experiments (DoE) approach is recommended to isolate critical factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.